Dodecylsuccinic anhydride
Overview
Description
Dodecylsuccinic anhydride (DSA) belongs to the class of long-chained aliphatic anhydrides . It is used as catalysts and organic acid anhydride-based hardeners in the electrical industry . The molecular formula of DSA is C16H28O3 .
Synthesis Analysis
The synthesis process of DSA involves mixing polyisobutylene and maleic anhydride according to a certain molar ratio and placing it in a reactor . A catalyst and an initiator are added into the reactor, and the pH value of the reaction system is adjusted . The temperature of the reaction system is adjusted, and stirring is carried out to perform a reaction for a period of time at high temperature . After the reaction is finished, the product is distilled under a certain pressure, cooled for a period of time, and thus the target product is obtained .Molecular Structure Analysis
DSA has a molecular weight of 268.392 Da . It contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Aldehydes and ketones also contain a carbonyl, but their chemistry is distinctly different because they do not contain a suitable leaving group .Physical And Chemical Properties Analysis
DSA has a melting point of 73 °C . It is soluble in benzene . The density of DSA is 0.974±0.06 g/cm3 .Scientific Research Applications
Polymer Enhancement for Petroleum Industry
Dodecylsuccinic anhydride derivatives, specifically poly (n-dodecyl linoleate-co-succinic anhydride) and poly (n-dodecyl ricinoleate-co-succinic anhydride), have been developed from vegetable oils for use as pour point depressants (PPDs) in waxy crude oil. These compounds significantly reduce pour points and apparent viscosities, improving the low-temperature flow properties of crude oil. Their effectiveness was characterized by various spectroscopic analyses, and they showed considerable reduction in wax deposition, enhancing pipeline flow conditions (Deka, Sharma, & Mahto, 2020).
Environmental Friendly Emulsion Stabilization
A novel approach to stabilize emulsions without the environmental impact of traditional surfactants involves modifying montmorillonite nanoparticles with sodium fluoride to decrease the interfacial tension between dodecenylsuccinic anhydride and aqueous dispersion. This method benefits the preparation of emulsions with enhanced stability, smaller droplet size, and improved hydrolysis resistance. Adjusting the pH and particle concentration of the aqueous solution further optimizes the stability of these emulsions, demonstrating a shift towards more environmentally friendly paper-sizing agents (Yu, Liu, Li, Wang, & Li, 2015).
Enhancing Polymer Properties
Research into the efficiency of dodecyl succinic anhydride as a curing agent for epoxidized natural rubber (ENR50) revealed it as a valuable compound for improving the material's properties. The study showed that ENR50, when cured with dodecyl succinic anhydride, achieved a maximum gel content of about 87-88%wt, indicating significant reactivity and potential for creating durable rubber products with enhanced performance (Mascia, Russo, Lavorgna, Verdolotti, Clarke, Vignali, & Acierno, 2014).
Modification of Surface Properties
In the field of daily chemicals, dodecenyl succinate anhydride modified starch (DDSS) demonstrated superior surface activity compared to conventional surfactants like LAS. DDSS exhibits lower critical micelle concentration, improved foaming power, foam stability, and better stability in hard water, showcasing its potential as an effective and versatile component in the formulation of various consumer products (Linbo, 2011).
Nanocomposite Material Development
Dodecylsuccinic anhydride has been utilized in modifying organophilic Montmorillonites (Cloisite 30B) for better dispersibility in LDPE, leading to the development of nanocomposites with improved thermal properties and increased air thermal stability. This application demonstrates the versatility of dodecylsuccinic anhydride in enhancing material properties for advanced applications in material science (Peila, Lengvinaite, Malucelli, Priola, & Ronchetti, 2008).
Safety And Hazards
DSA may cause an allergic skin reaction and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling DSA .
Relevant Papers One relevant paper discusses the cure efficiency of Dodecylsuccinic anhydride as a cross-linking agent for elastomer blends based on epoxidized natural rubber .
properties
IUPAC Name |
3-dodecyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXXOCZAXKLLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862987 | |
Record name | 3-Dodecyldihydro-2,5-furandione | |
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Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Dodecylsuccinic anhydride | |
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Product Name |
Dodecylsuccinic anhydride | |
CAS RN |
2561-85-5 | |
Record name | Dodecylsuccinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2561-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dodecylsuccinic anhydride | |
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Record name | Dodecylsuccinic anhydride | |
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Record name | 2,5-Furandione, 3-dodecyldihydro- | |
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Record name | 3-Dodecyldihydro-2,5-furandione | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-dodecyldihydrofuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.074 | |
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Record name | DODECYLSUCCINIC ANHYDRIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MH46PZB5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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